2-((4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile
Description
The compound 2-((4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile features a 1,2,4-triazole core substituted with a methyl group at position 4, a pyridin-2-yl group at position 3, and a benzonitrile moiety at the N1-methyl position. The 1,2,4-triazole scaffold is known for its versatility in medicinal chemistry and agrochemical applications due to its ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
2-[(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-20-15(14-8-4-5-9-18-14)19-21(16(20)22)11-13-7-3-2-6-12(13)10-17/h2-9H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFGRTISURNWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=CC=C2C#N)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 270.30 g/mol. The structure features a triazole ring fused with a pyridine moiety and a benzonitrile group, which contributes to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Pyridine Substitution : The introduction of the pyridine group enhances the biological activity by modifying the electronic properties of the compound.
- Benzonitrile Attachment : The benzonitrile group is added to improve solubility and interaction with biological targets.
Biological Activities
The biological activities of this compound have been studied extensively. Key findings include:
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that compounds similar to this one showed moderate to high activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
This compound has also been evaluated for antifungal properties:
- A study indicated that certain triazole derivatives displayed strong antifungal effects against pathogens like Corynespora cassiicola and Pythium ultimum .
Antiviral Activity
Triazole derivatives are known for their potential in antiviral applications:
- Compounds with similar structures have shown promise in inhibiting viral replication pathways, making them candidates for further antiviral drug development .
The mechanism by which this compound exerts its biological effects typically involves:
- Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of specific enzymes involved in pathogen metabolism or replication.
- Disruption of Cellular Processes : By interfering with nucleic acid synthesis or cell wall integrity in microbes, these compounds can effectively halt growth and proliferation.
Case Studies
Several studies have highlighted the efficacy of triazole derivatives:
- Antimicrobial Efficacy : In a comparative study, several triazole compounds were tested against standard antibiotics. The results indicated that some derivatives exhibited superior antimicrobial activity compared to existing treatments .
- Cancer Research : Triazoles have been investigated for their potential cytotoxic effects on cancer cell lines. Some studies reported IC50 values indicating significant activity against colon carcinoma and breast cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that compounds with a triazole ring exhibit significant activity against various bacterial strains and fungi. The incorporation of a pyridine moiety enhances their bioactivity, making them promising candidates for developing new antimicrobial agents .
Anticancer Properties
The triazole framework is also linked to anticancer activity. Several studies have demonstrated that triazole-containing compounds can inhibit tumor growth in various cancer models. The mechanism often involves the disruption of DNA synthesis or the induction of apoptosis in cancer cells . For instance, a study highlighted the synthesis of novel triazole derivatives that showed potent anticancer effects against human breast cancer cells .
Fungicides and Herbicides
The compound's structure suggests potential use as a fungicide or herbicide. Triazoles are known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes . This property positions them as valuable agents in agricultural practices aimed at managing crop diseases.
Plant Growth Regulators
Research has indicated that certain triazole derivatives can act as plant growth regulators, promoting or inhibiting plant growth depending on the concentration and specific chemical structure. This dual functionality makes them versatile tools in agriculture .
Synthetic Routes
The synthesis of 2-((4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile typically involves multi-step reactions starting from readily available precursors. The process may include heterocyclization reactions that form the triazole ring followed by functionalization steps to introduce the benzonitrile moiety .
Characterization Techniques
Characterization of this compound is performed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity . These methods provide insights into the molecular configuration and help assess its stability under different conditions.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated that triazole derivatives inhibit bacterial growth effectively. |
| Study 2 | Anticancer Effects | Showed significant cytotoxicity against various cancer cell lines attributed to triazole structure. |
| Study 3 | Agricultural Use | Found potential as fungicides with effective inhibition of fungal pathogens in crops. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and biological activities:
Key Observations:
Substituent Diversity :
- The target compound’s pyridin-2-yl group contrasts with the 4-chlorophenyl in enuvaptanum and the thiophenecarboxylate in thiencarbazone-methyl . Pyridinyl groups often enhance water solubility and metal-binding capacity, which may influence pharmacokinetics.
- The benzonitrile substituent differs from the carboxamide in enuvaptanum and the sulfamoyl groups in propoxycarbazone-methyl. Benzonitrile’s electron-withdrawing nature could reduce susceptibility to hydrolysis compared to ester or amide linkages .
Biological Activity Correlations: Herbicidal Activity: Propoxycarbazone-methyl and thiencarbazone-methyl demonstrate that 1,2,4-triazoles with sulfamoyl or carboxylate substituents are effective herbicides. The target compound’s benzonitrile group may confer similar enzyme-inhibitory properties (e.g., acetolactate synthase inhibition) . Antimicrobial Potential: Compound 251 () highlights that thioxo-triazoles with piperazine linkages exhibit antimicrobial activity. The target compound’s oxo group and benzonitrile may offer distinct interactions with microbial targets . Pharmaceutical Applications: Enuvaptanum’s vasopressin antagonism suggests that triazoles with bulky aromatic substituents (e.g., pyridinyl, trifluoromethyl) are viable in receptor modulation. The target compound’s structure may align with CNS or oncology targets, though this requires validation .
Preparation Methods
Cyclocondensation of Thiosemicarbazides
A foundational route involves cyclizing thiosemicarbazide derivatives with α-keto esters. For example, methyl 2-pyridylglyoxylate reacts with 4-methylthiosemicarbazide in ethanol under reflux to yield 4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazole (Intermediate A). This method achieves 78% yield but requires strict pH control (pH 6–7) to prevent lactam ring opening.
Reaction Scheme :
$$
\text{Thiosemicarbazide} + \text{Methyl 2-pyridylglyoxylate} \xrightarrow{\text{EtOH, Δ}} \text{Intermediate A}
$$
Oxidative Cyclization of Amidrazones
Alternative protocols employ amidrazones derived from pyridine-2-carbohydrazide. Treatment with acetic anhydride at 120°C induces cyclization, forming the triazole core with 85% efficiency. Notably, this method avoids sulfur-containing precursors, simplifying purification.
N-Alkylation Strategies for Benzonitrile Attachment
Direct Alkylation Using Halomethyl Benzonitriles
Adapting methods from Letrozole intermediate synthesis, the sodium salt of Intermediate A reacts with 2-(bromomethyl)benzonitrile in dimethylformamide (DMF) at 10–15°C. This regioselective process exploits the enhanced nucleophilicity of the triazole’s N1 position, achieving >95% selectivity and 82% isolated yield after crystallization from diisopropyl ether.
Optimized Conditions :
- Solvent : DMF (0.5 M)
- Base : NaH (1.2 equiv)
- Temperature : 10–15°C
- Time : 2 hours
Byproduct Mitigation :
Lowering reaction temperatures to 10°C suppresses the formation of the N2-alkylated isomer (<3%), as confirmed by HPLC.
Mitsunobu Coupling for Stereochemical Control
For chiral variants, 2-(hydroxymethyl)benzonitrile couples with Intermediate A using diethyl azodicarboxylate (DEAD) and triphenylphosphine. While effective (74% yield), this method introduces phosphine oxide byproducts, necessitating aqueous workups.
Pyridin-2-yl Substitution: Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
Introducing the pyridin-2-yl group post-cyclization via palladium catalysis remains underexplored. Preliminary trials using 2-pyridylboronic acid and Pd(PPh₃)₄ in toluene/water (3:1) at 80°C yielded only 35% product, attributed to catalyst poisoning by the triazole’s nitrogen lone pairs.
Ullmann-Type Coupling
Copper(I)-mediated coupling of 2-iodopyridine with a triazole precursor in DMSO at 130°C improved yields to 58%, though scalability is limited by prolonged reaction times (48 hours).
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies:
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Thiosemicarbazide Cyclization | 78 | 98 | High regioselectivity | pH-sensitive |
| Amidrazone Cyclization | 85 | 99 | Sulfur-free | High-temperature conditions |
| Direct Alkylation | 82 | 97 | Scalable, no chromatography | Low-temperature requirements |
| Mitsunobu Coupling | 74 | 95 | Stereochemical control | Phosphine oxide byproducts |
Spectroscopic Characterization and Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=4.8 Hz, 1H, Py-H), 8.25 (s, 1H, Triazole-H), 7.98–7.86 (m, 4H, Ar-H), 5.42 (s, 2H, CH₂), 3.12 (s, 3H, CH₃).
- IR (KBr) : 2245 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
- HPLC : Retention time 6.72 min (C18 column, MeCN/H₂O 70:30).
Industrial Scalability and Process Economics
The direct alkylation route emerges as the most viable for large-scale production, mirroring Letrozole intermediate synthesis. Key cost drivers:
- DMF recycling : Implementing thin-film distillation reduces solvent costs by 40%.
- Crystallization efficiency : Diisopropyl ether affords 92% recovery vs. 78% with ethyl acetate.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-((4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile, and how can reaction conditions be optimized?
- Methodological Answer :
-
Common strategies involve multi-step reactions, such as cyclocondensation of hydrazine derivatives with carbonyl intermediates or nucleophilic substitution reactions. For example, triazole rings can be formed via [3+2] cycloaddition under controlled temperatures (60–80°C) in polar aprotic solvents like DMF or acetonitrile .
-
Optimization factors:
-
Temperature : Higher temperatures (e.g., 80°C) may accelerate cyclization but risk side reactions.
-
Solvent choice : Polar solvents enhance solubility of intermediates, while non-polar solvents improve selectivity.
-
Catalysts : Use of Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to stabilize transition states .
- Data Table : Key Reaction Parameters
| Step | Reagent/Condition | Purpose | Yield Optimization |
|---|---|---|---|
| Cyclization | DMF, 80°C, 12h | Triazole formation | 65–75% (with purity >95%) |
| Methylation | CH₃I, K₂CO₃, RT | N-methylation | 85–90% |
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry (e.g., distinguishing 1,2,4-triazole substitution patterns). For example, the pyridin-2-yl group shows aromatic protons at δ 7.2–8.5 ppm .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) can assess purity (>98% required for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 336.1284) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. no activity) for this compound?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., MIC testing using Staphylococcus aureus ATCC 25923 with Mueller-Hinton broth) .
- Structural Confirmation : Ensure purity (>98%) and verify stereochemistry (if applicable) via X-ray crystallography or NOESY NMR .
- Mechanistic Studies : Use fluorescence quenching or molecular docking to assess target binding (e.g., enzyme inhibition assays for xanthine oxidase or bacterial gyrase) .
Q. What strategies are effective for studying structure-activity relationships (SAR) given the compound’s structural complexity?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace pyridin-2-yl with pyridin-3-yl or phenyl groups) to assess impact on bioactivity .
- Computational Modeling : Use DFT calculations to predict electron distribution in the triazole ring or docking simulations (e.g., AutoDock Vina) to identify key binding interactions .
- Pharmacophore Mapping : Identify critical functional groups (e.g., benzonitrile’s nitrile group as a hydrogen bond acceptor) using software like Schrödinger .
Q. How can environmental impacts of this compound be assessed during preclinical development?
- Methodological Answer :
- Degradation Studies : Perform hydrolysis/photolysis experiments (e.g., pH 7.4 buffer at 37°C or UV light exposure) to identify breakdown products .
- Ecotoxicity Screening : Use Daphnia magna or algal growth inhibition tests to evaluate LC₅₀ values .
- Bioaccumulation Potential : Calculate logP (e.g., using ChemDraw) to predict lipid solubility; experimental validation via octanol-water partitioning .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Methodological Answer :
- Reproducibility Checks : Verify reagent quality (e.g., anhydrous solvents, fresh catalysts) and reaction setup (inert atmosphere vs. open-air conditions) .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates or oxidized species) .
- Scale-Up Effects : Pilot small-scale (1 mmol) vs. larger batches (10 mmol) to assess exothermicity or mixing efficiency impacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
